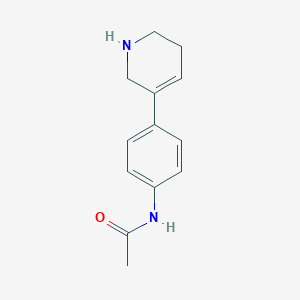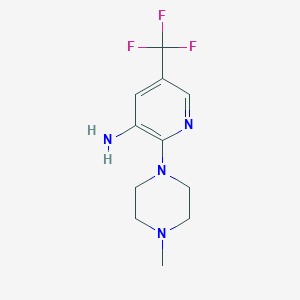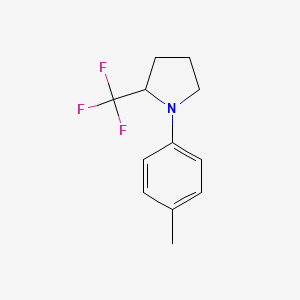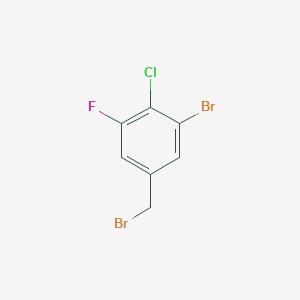
3-Bromo-4-chloro-5-fluorobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzene, featuring bromine, chlorine, and fluorine substituents on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl bromide typically involves the bromination of 3-chloro-4-fluorotoluene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloro-5-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azido-4-chloro-5-fluorobenzyl bromide, while electrophilic aromatic substitution with bromine produces 3,5-dibromo-4-chlorofluorobenzene .
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-fluorobenzyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the benzyl group is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-fluorobenzyl bromide: Similar in structure but lacks the chlorine substituent.
4-Fluorobenzyl bromide: Contains only the fluorine substituent on the benzene ring.
3-Chloro-4-fluorobenzyl bromide: Similar but lacks the bromine substituent on the benzene ring.
Uniqueness
3-Bromo-4-chloro-5-fluorobenzyl bromide is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C7H4Br2ClF |
|---|---|
Peso molecular |
302.36 g/mol |
Nombre IUPAC |
1-bromo-5-(bromomethyl)-2-chloro-3-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 |
Clave InChI |
IYOCRWNCURSDHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



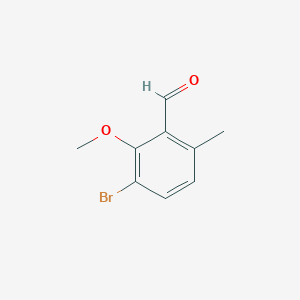
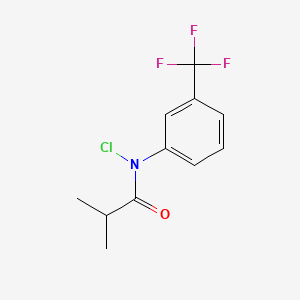
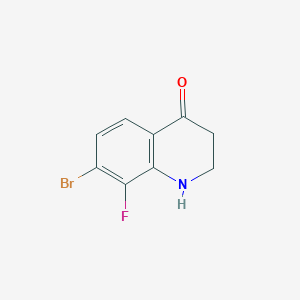
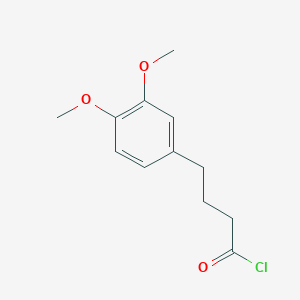

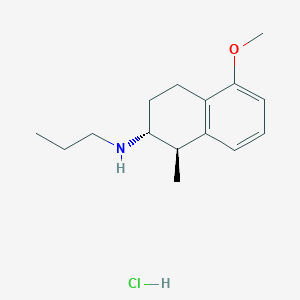
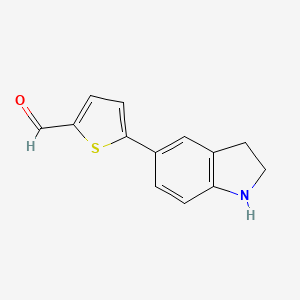
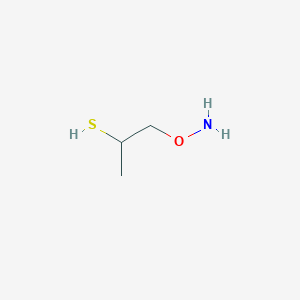
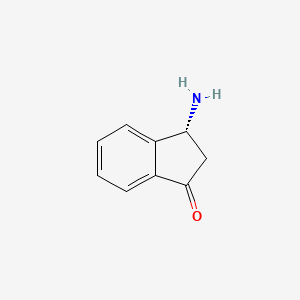
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
